1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. The final step involves the reduction of this acid with a boron reducing agent, followed by hydrolysis and acidification to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, while reduction of the ester groups may produce the corresponding diol.
Scientific Research Applications
1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research may explore its potential as a drug precursor or its biological effects.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pentadecanedioic acid: The parent compound without the hydroxyl and ester modifications.
8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic acid: Lacks the diethyl ester groups.
1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is unique due to its combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h19,24H,7-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFJKQLAWRYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(CCCCCC(C)(C)C(=O)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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